molecular formula C10H17N3O B1481431 6-(Butyl(ethyl)amino)pyridazin-3-ol CAS No. 1403986-21-9

6-(Butyl(ethyl)amino)pyridazin-3-ol

Cat. No. B1481431
CAS RN: 1403986-21-9
M. Wt: 195.26 g/mol
InChI Key: FVCVBNUAWKJBAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyridazine synthesis, which is relevant to the synthesis of 6-(Butyl(ethyl)amino)pyridazin-3-ol, involves several methods . One approach involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Chemical Reactions Analysis

Pyridazine compounds, including 6-(Butyl(ethyl)amino)pyridazin-3-ol, can undergo several types of chemical reactions. For instance, Cu (II)-catalyzed aerobic 6-endo-trig cyclizations can provide 1,6-dihydropyridazines and pyridazines . A TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones provides a variety of trisubstituted pyridazines .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of 3-substituted pyridazino and related compounds, including those structurally related to 6-(Butyl(ethyl)amino)pyridazin-3-ol, have been synthesized and evaluated for their antimicrobial activity. The research demonstrates the potential of pyridazine derivatives in the development of new antimicrobial agents. For instance, a study synthesized various pyridazine compounds and assessed their antimicrobial efficacy against six microorganisms, showcasing the potential application of these compounds in combating microbial infections (El-Mariah, Hosny, & Deeb, 2006).

Anticonvulsant Activity

Another research avenue for 6-(Butyl(ethyl)amino)pyridazin-3-ol related compounds is in the development of anticonvulsant medications. Compounds structurally similar to 6-(Butyl(ethyl)amino)pyridazin-3-ol have been synthesized and tested for their anticonvulsant properties. For example, derivatives of 6-Phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one, a compound related in structure, demonstrated significant anticonvulsant activity in the maximal electro shock (MES) method, indicating the potential of pyridazin-3-ol derivatives in treating convulsive disorders (Samanta et al., 2011).

Herbicidal Activities

The synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, structurally related to 6-(Butyl(ethyl)amino)pyridazin-3-ol, has shown promising results in herbicidal activities. These compounds have been evaluated through tests and demonstrated to inhibit chlorophyll at very low concentrations and exhibit high herbicidal activities against dicotyledonous plants, comparing favorably with commercial bleaching herbicides (Xu et al., 2008).

Antioxidant Activity

Research into pyridazine derivatives also extends to the exploration of their antioxidant properties. For instance, 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, which share a thematic chemical framework with 6-(Butyl(ethyl)amino)pyridazin-3-ol, have been synthesized and found to exhibit remarkable antioxidant activity. This suggests a potential application of these compounds in the development of antioxidant therapies, highlighting the versatility of pyridazine derivatives in various domains of scientific research (Zaki et al., 2017).

properties

IUPAC Name

3-[butyl(ethyl)amino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-3-5-8-13(4-2)9-6-7-10(14)12-11-9/h6-7H,3-5,8H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCVBNUAWKJBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Butyl(ethyl)amino)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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